molecular formula C16H15IN4O B11655600 6-Amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11655600
M. Wt: 406.22 g/mol
InChI Key: KAUMOIJATPMCIM-UHFFFAOYSA-N
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Description

6-Amino-4-(3-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyranopyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(3-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile. This reaction is often carried out under solvent-free conditions using various catalysts such as P2O5/SiO2, H3PO4/Al2O3, cellulose sulfuric acid, and starch sulfuric acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts like nano-eggshell/Ti(IV) has been reported to be effective for large-scale production due to their reusability and high yield .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and iodo positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino or iodo positions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-4-(3-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodophenyl group in 6-amino-4-(3-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities.

Properties

Molecular Formula

C16H15IN4O

Molecular Weight

406.22 g/mol

IUPAC Name

6-amino-4-(3-iodophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H15IN4O/c1-2-4-12-14-13(9-5-3-6-10(17)7-9)11(8-18)15(19)22-16(14)21-20-12/h3,5-7,13H,2,4,19H2,1H3,(H,20,21)

InChI Key

KAUMOIJATPMCIM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)I

Origin of Product

United States

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